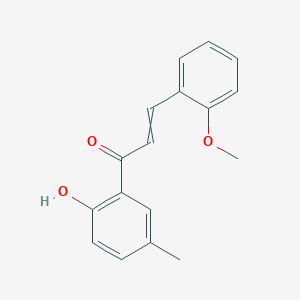
1-(2-Hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups
Preparation Methods
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 2-methoxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(2-Hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. These interactions can lead to various physiological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
1-(2-Hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(2-Hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one: Contains an additional hydroxy group, which may enhance its antioxidant properties.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Properties
CAS No. |
61313-39-1 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O3/c1-12-7-9-15(18)14(11-12)16(19)10-8-13-5-3-4-6-17(13)20-2/h3-11,18H,1-2H3 |
InChI Key |
VDPFEWCCQGZHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















